

hydrolysis rate of 2-Chloropyridine-4-carbonyl chloride in solution

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbonyl chloride

Cat. No.: B1334659

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Technical Support Center: 2-Chloropyridine-4-carbonyl chloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2-Chloropyridine-4-carbonyl chloride**, focusing on its hydrolysis in solution.

Frequently Asked Questions (FAQs)

Q1: How stable is **2-Chloropyridine-4-carbonyl chloride** in the presence of water?

2-Chloropyridine-4-carbonyl chloride is highly reactive towards water and is expected to undergo rapid hydrolysis. Safety data sheets indicate that it reacts violently with water.^[1] As an acyl chloride, it is susceptible to nucleophilic attack by water, leading to the formation of 2-chloro-4-pyridinecarboxylic acid and hydrochloric acid.^{[2][3][4]} Therefore, it must be handled under anhydrous conditions to prevent premature degradation.^[4]

Q2: What is the expected mechanism for the hydrolysis of **2-Chloropyridine-4-carbonyl chloride**?

The hydrolysis of **2-Chloropyridine-4-carbonyl chloride** proceeds through a nucleophilic acyl substitution mechanism.^[2] In this two-step process, a water molecule acts as a nucleophile,

attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group.[\[2\]](#)[\[5\]](#)

Q3: What factors can influence the rate of hydrolysis of **2-Chloropyridine-4-carbonyl chloride**?

Several factors can affect the hydrolysis rate:

- **Solvent:** The polarity of the solvent and the concentration of water will significantly impact the rate. The reaction is expected to be faster in solvents with higher water content.
- **Temperature:** As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
- **pH:** The hydrolysis of acyl chlorides can be influenced by pH. Under basic conditions, the more nucleophilic hydroxide ion (OH^-) will react faster than water.[\[2\]](#)[\[4\]](#) Under acidic conditions, the reaction can also be catalyzed.
- **Electronic Effects:** The pyridine ring, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to alkyl acyl chlorides.[\[3\]](#)[\[6\]](#)

Q4: How does the reactivity of **2-Chloropyridine-4-carbonyl chloride** compare to other acyl chlorides?

Generally, acyl chlorides are the most reactive among carboxylic acid derivatives.[\[2\]](#) Aryl acyl chlorides are typically less reactive than alkyl acyl chlorides due to resonance stabilization of the carbonyl group by the aromatic ring.[\[7\]](#) However, the presence of the electron-withdrawing nitrogen atom and the chlorine atom on the pyridine ring in **2-Chloropyridine-4-carbonyl chloride** is expected to enhance its reactivity.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent reaction kinetics or non-reproducible results.	1. Moisture contamination of reagents or glassware.	1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
2. Inaccurate measurement of starting materials.	2. Use calibrated micropipettes and balances. Prepare stock solutions carefully.	
3. Temperature fluctuations during the experiment.	3. Use a constant temperature bath to maintain a stable reaction temperature. [5]	
Reaction proceeds too quickly to measure accurately.	1. High water concentration in the solvent system.	1. Use a solvent system with a lower water content (e.g., acetone/water mixture) to slow down the reaction. [5]
2. High reaction temperature.	2. Conduct the experiment at a lower temperature.	
Precipitate forms during the reaction.	1. The product, 2-chloro-4-pyridinecarboxylic acid, or its salt may be insoluble in the chosen solvent system.	1. Choose a solvent system in which both the reactant and the product are soluble.
2. Reaction with buffer components.	2. Ensure that any buffer used is compatible with the acyl chloride and does not participate in side reactions.	

Experimental Protocols

Determining the Hydrolysis Rate of 2-Chloropyridine-4-carbonyl chloride via Conductometric Analysis

This method is suitable for the rapid kinetics of acyl chloride hydrolysis as it monitors the increase in electrical conductivity due to the formation of hydrochloric acid (H^+ and Cl^- ions).^[5]

Materials:

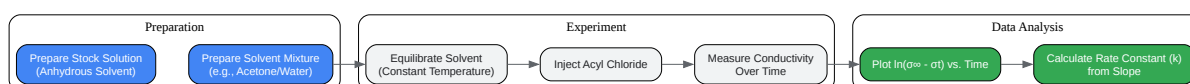
- **2-Chloropyridine-4-carbonyl chloride**
- Anhydrous acetone (or other suitable organic solvent)
- Deionized water
- Conductivity meter and probe
- Jacketed reaction vessel
- Constant temperature water bath
- Magnetic stirrer and stir bar
- Microsyringe
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **2-Chloropyridine-4-carbonyl chloride** in anhydrous acetone (e.g., 0.1 M). Handle the acyl chloride in a fume hood.^[5]
 - Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v acetone:water) in a volumetric flask.^[5]
- System Equilibration:
 - Place a known volume (e.g., 50.0 mL) of the acetone-water solvent into the jacketed reaction vessel.

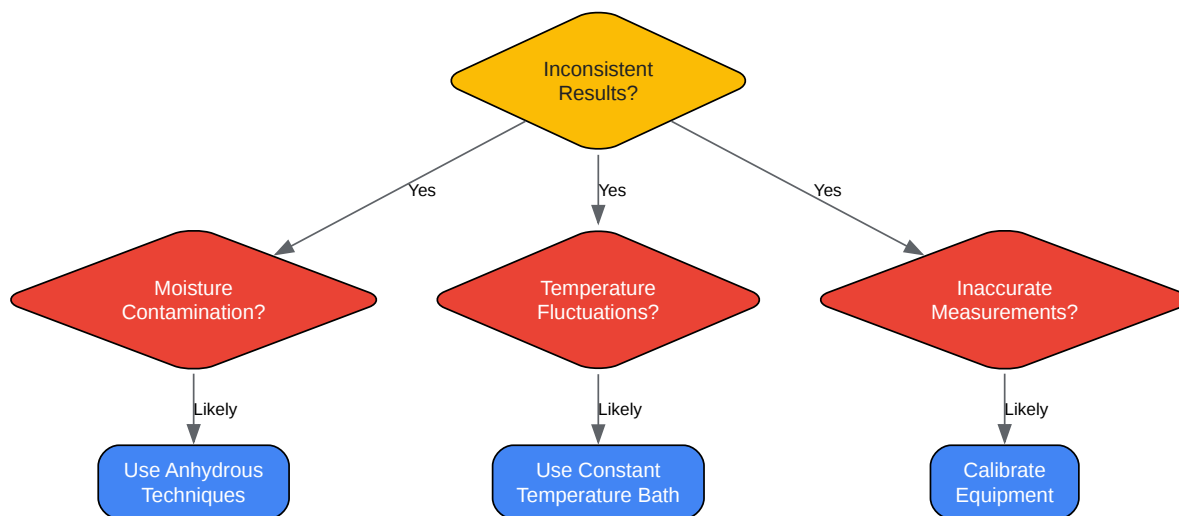
- Connect the vessel to the constant-temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to reach thermal equilibrium with gentle stirring.[5]
- Data Collection:
 - Immerse the conductivity probe in the solution and record the initial conductivity (σ_0).
 - Using a microsyringe, rapidly inject a small, known volume of the **2-Chloropyridine-4-carbonyl chloride** stock solution (e.g., 100 μ L) into the stirring solvent.[5]
 - Simultaneously start a timer and record the conductivity at regular intervals (e.g., every 5-10 seconds initially, then less frequently as the reaction slows).
 - Continue recording until the conductivity reading becomes constant. This final, stable value is the conductivity at infinite time (σ_∞).[5]
- Data Analysis:
 - The reaction follows pseudo-first-order kinetics since water is in large excess.
 - The rate constant (k) can be determined from the slope of a plot of $\ln(\sigma_\infty - \sigma_t)$ versus time (t), where σ_t is the conductivity at time t . The relationship is given by: $\ln(\sigma_\infty - \sigma_t) = -kt + \ln(\sigma_\infty - \sigma_0)$. [5]

Visualizations



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Caption: Experimental workflow for determining the hydrolysis rate constant.



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Caption: Troubleshooting logic for inconsistent experimental results.

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